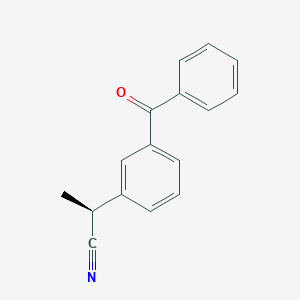

2-(3-Benzoylphenyl)propionitrile, (S)-

Description

Contextualization within Chiral Intermediates for Pharmaceutical Synthesis

The development of chiral drugs often relies on the efficient production of enantiopure intermediates. (S)-2-(3-Benzoylphenyl)propionitrile is a prime example of such a crucial intermediate. The "chiral switch" strategy, where a previously marketed racemic drug is redeveloped as a single enantiomer, has become a prevalent trend in the pharmaceutical industry to enhance therapeutic efficacy and patient safety. nih.gov The synthesis of Dexketoprofen from its nitrile precursor is a classic illustration of this approach.

The functionalization of the carboxyl group of Dexketoprofen, which is derived from the nitrile of (S)-2-(3-Benzoylphenyl)propionitrile, has also been explored to create novel amide derivatives with potentially enhanced anti-inflammatory and antioxidant activities. mdpi.com This further underscores the value of (S)-2-(3-Benzoylphenyl)propionitrile as a versatile chiral building block for the development of new chemical entities.

Significance in the Development of Stereoselective Chemical Processes

The demand for enantiomerically pure (S)-2-(3-Benzoylphenyl)propionitrile has spurred significant research into stereoselective chemical and biochemical processes. These methods are essential for overcoming the challenges associated with separating enantiomers from a racemic mixture and for developing more efficient and environmentally benign manufacturing routes.

Enzymatic Kinetic Resolution:

One of the most successful approaches for obtaining enantiomerically enriched compounds is enzymatic kinetic resolution. This technique utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. In the context of ketoprofen (B1673614) and its precursors, lipases have been extensively studied for their ability to perform enantioselective esterification or hydrolysis.

For instance, Candida rugosa lipase (B570770) has demonstrated high enantioselectivity in the resolution of racemic ketoprofen, preferentially esterifying the (S)-enantiomer. nih.govnau.edu This process yields the (S)-ester, which can then be hydrolyzed to Dexketoprofen, and the unreacted (R)-ketoprofen. Research has shown that under optimized conditions, this method can achieve high enantiomeric excess (ee) and conversion rates. nih.gov

| Lipase Source | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| Candida rugosa | Esterification | Exhibited the best results in terms of enantioselectivity (E = 185) with an (S)-enantiopreference. Achieved 99% enantiomeric excess with a conversion of 47%. | nih.govnau.edu |

| Aspergillus niger (immobilized) | Hydrolysis of ester | Used for the kinetic resolution of racemic ketoprofen methyl ester, achieving over 51% efficiency and an enantiomeric excess of 99.85%. | mdpi.comsigmaaldrich.com |

Stereoselective Nitrile Hydration:

Another promising biocatalytic approach involves the use of nitrile hydratases. These enzymes catalyze the hydration of nitriles to their corresponding amides. nih.gov Importantly, some nitrile hydratases exhibit enantioselectivity, making them valuable tools for chiral synthesis. The nitrile hydratase from Rhodococcus equi A4 has been shown to preferentially hydrate (B1144303) the (S)-isomers of various 2-arylpropionitriles, the class of compounds to which 2-(3-benzoylphenyl)propionitrile (B120230) belongs. google.com This (S)-selective hydration would produce (S)-2-(3-benzoylphenyl)propionamide, which can then be hydrolyzed to Dexketoprofen. The enzyme has been reported to have E-values ranging from 5-15 for substrates like 2-(6-methoxynaphthyl)propionitrile. google.com

Asymmetric Synthesis:

Beyond enzymatic methods, asymmetric chemical synthesis provides a direct route to the desired enantiomer. A patented method describes the use of a Darzens-type asymmetric synthesis to prepare a chiral intermediate for Dexketoprofen, aiming to improve reaction selectivity and yield for industrial production. csfarmacie.cz

Chiral Chromatography:

The development and optimization of these stereoselective processes are critically dependent on analytical techniques that can accurately determine the enantiomeric purity of the product. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the gold standard for this purpose. nih.gov Polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose, are widely used for the separation of profen enantiomers. nih.gov Optimized HPLC methods can achieve baseline separation of the (R)- and (S)-enantiomers of ketoprofen and its derivatives, allowing for precise quantification of enantiomeric excess. nih.gov

| Chiral Stationary Phase | Mobile Phase Example | Detection | Reference |

|---|---|---|---|

| Lux Amylose-2 | Acetonitrile/Water/Acetic Acid (50:50:0.1, v/v/v) | UV | nih.gov |

| Chiralpak AD-H | n-Hexane/Isopropanol with Diethylamine | UV |

Structure

3D Structure

Properties

CAS No. |

1421692-22-9 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

(2S)-2-(3-benzoylphenyl)propanenitrile |

InChI |

InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3/t12-/m1/s1 |

InChI Key |

RGYOCHMZSLUCNP-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 3 Benzoylphenyl Propionitrile

Chemo-Catalytic Strategies for Enantioselective Synthesis

The development of efficient chemical catalysts is central to the stereoselective synthesis of pharmaceutical intermediates. For (S)-2-(3-Benzoylphenyl)propionitrile, strategies often focus on either creating the racemic compound for subsequent resolution or developing asymmetric methods for direct synthesis.

Approaches Involving Friedel-Crafts Reactions

The Friedel-Crafts acylation is a fundamental and widely used method for forming the carbon-carbon bond that creates the characteristic benzophenone (B1666685) core of the target molecule. In a common industrial synthesis, this reaction is employed to produce the racemic form of 2-(3-benzoylphenyl)propionitrile (B120230). smolecule.comgoogle.com

A typical pathway starts with a precursor like 2-(3-carboxyphenyl)propionitrile. This starting material is first converted to its more reactive acid chloride derivative via halogenation. google.comgoogle.com The resulting acid chloride then undergoes a Friedel-Crafts acylation with benzene (B151609), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield racemic 2-(3-benzoylphenyl)propionitrile. google.com While this method is robust for creating the basic molecular skeleton, it does not provide direct enantioselective control, thus necessitating a subsequent resolution step to isolate the desired (S)-enantiomer.

| Reaction Step | Reactants | Catalyst/Reagent | Product | Reference |

| Halogenation | 2-(3-carboxyphenyl)propionitrile | Thionyl Chloride (SOCl₂) or similar | 2-(3-(chloroformyl)phenyl)propionitrile | google.comgoogle.com |

| Friedel-Crafts Acylation | 2-(3-(chloroformyl)phenyl)propionitrile, Benzene | Aluminum Chloride (AlCl₃) | (rac)-2-(3-Benzoylphenyl)propionitrile | google.comgoogle.com |

Modern Catalytic Systems for Diaryl Ketone Formation

Advances in organometallic chemistry have introduced powerful alternatives to classical Friedel-Crafts reactions for the synthesis of diaryl ketones. Modern palladium-catalyzed cross-coupling reactions, in particular, offer milder conditions and broader functional group tolerance. researchgate.net

One such advanced strategy is the carbonylative Suzuki-Miyaura reaction. researchgate.netrsc.org This method involves the coupling of an aryl halide (e.g., 3-bromobenzonitrile (B1265711) derivative) with an arylboronic acid (e.g., phenylboronic acid) in the presence of a carbon monoxide (CO) source and a palladium catalyst. To avoid the handling of toxic gaseous CO, various CO-releasing molecules (CORMs) or CO surrogates, such as BrCF₂CO₂Et, have been developed. rsc.org These catalytic systems provide an efficient and modular route to the diaryl ketone moiety, which is the core of 2-(3-benzoylphenyl)propionitrile. While often used to create the racemic backbone, the development of chiral ligands for the palladium catalyst opens the door to potential asymmetric variations of these coupling reactions.

Ruthenium-Catalyzed Transformations in Nitrile Hydration

While not a method for synthesizing the nitrile itself, ruthenium-catalyzed hydration is a critical transformation of (S)-2-(3-benzoylphenyl)propionitrile into its corresponding amide, a direct precursor to the final active pharmaceutical ingredient, Dexketoprofen. The selective hydration of the nitrile group (-C≡N) to a primary amide (-CONH₂) without over-hydrolysis to the carboxylic acid is a significant challenge.

Modern ruthenium pincer complexes have emerged as highly efficient and selective catalysts for this transformation. rsc.org These catalysts can operate under mild, neutral conditions, often at room temperature in alcoholic solvents, and are compatible with a wide array of functional groups. rsc.orgrsc.org For instance, chitin-supported ruthenium nanoparticles have also demonstrated excellent activity for nitrile hydration in aqueous media. rsc.org The application of these catalytic systems allows for the clean conversion of (S)-2-(3-benzoylphenyl)propionitrile to (S)-2-(3-benzoylphenyl)propionamide, which can then be easily hydrolyzed to (S)-2-(3-benzoylphenyl)propionic acid (Dexketoprofen).

Biocatalytic and Enzymatic Routes to Enantiomers

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. The high stereoselectivity of enzymes is particularly well-suited for the synthesis and resolution of chiral molecules like (S)-2-(3-benzoylphenyl)propionitrile.

Enantioselective Hydrolysis via Microbial Strains (e.g., Comamonas acidovorans)

Microbial resolution is a well-established technique for separating enantiomers. In a process related to the target compound's derivatives, the bacterial strain Comamonas acidovorans KPO-2771-4 has been used to produce R-(-)-ketoprofen. nih.govnih.gov This strain possesses a highly R-enantioselective amidase.

When presented with racemic 2-(3-benzoylphenyl)propionamide (the amide derivative of the target nitrile), the amidase from C. acidovorans selectively hydrolyzes the (R)-amide into the (R)-acid (R-ketoprofen). nih.govnih.gov The (S)-amide remains unreacted and can be separated from the mixture. This unreacted (S)-2-(3-benzoylphenyl)propionamide is an enantiomerically pure precursor that can be subsequently hydrolyzed under standard conditions to yield the desired (S)-acid, Dexketoprofen. This enzymatic route effectively resolves the enantiomers at the amide stage, providing an indirect but highly efficient pathway to the (S)-enantiomer.

Investigation of Nitrilase and Amidase Enzymes for Chiral Resolution

The direct enzymatic resolution of racemic 2-(3-benzoylphenyl)propionitrile is an attractive strategy that leverages the enantioselectivity of specific enzymes. Nitrilases and nitrile hydratases are two classes of enzymes capable of transforming the nitrile group.

Nitrile Hydratase: A kinetic resolution using a nitrile hydratase can be employed. Research has shown that 2-(3-benzoylphenyl)propionitrile can serve as a substrate for nitrile hydratase from Rhodococcus equi A4, indicating the potential for enantioselective hydration. chemicalbook.com In a hypothetical resolution, an (S)-selective nitrile hydratase would convert (S)-2-(3-benzoylphenyl)propionitrile to (S)-2-(3-benzoylphenyl)propionamide, leaving the (R)-nitrile unreacted. Conversely, an (R)-selective enzyme would leave the desired (S)-nitrile untouched, allowing for its separation in high enantiomeric purity.

Amidase: As discussed previously, amidases are used to resolve the racemic amide. The amidase from Comamonas acidovorans is R-selective, leaving the (S)-amide. nih.govnih.gov This approach requires an initial non-selective hydration of the racemic nitrile to the racemic amide.

Nitrilase: A nitrilase enzyme could directly hydrolyze the nitrile to the carboxylic acid. An (R)-selective nitrilase would convert (R)-nitrile to (R)-ketoprofen, leaving the (S)-nitrile behind. This provides a direct route to the enantiopure (S)-nitrile.

These enzymatic methods, summarized in the table below, represent green and highly specific routes for accessing the chiral intermediates necessary for Dexketoprofen synthesis.

| Enzyme Type | Substrate | Selective Action | Product Isolated | Reference |

| Nitrile Hydratase | (rac)-2-(3-Benzoylphenyl)propionitrile | Hydrates one enantiomer to the amide | Unreacted nitrile enantiomer | chemicalbook.com |

| Amidase | (rac)-2-(3-Benzoylphenyl)propionamide | Hydrolyzes one enantiomer to the acid | Unreacted amide enantiomer | nih.govnih.gov |

| Nitrilase | (rac)-2-(3-Benzoylphenyl)propionitrile | Hydrolyzes one enantiomer to the acid | Unreacted nitrile enantiomer | N/A |

Optimization of Bioreaction Conditions for Stereospecificity

The stereoselective synthesis of (S)-2-(3-Benzoylphenyl)propionitrile is effectively achieved through biocatalysis, particularly using nitrile hydratase enzymes. These enzymes catalyze the hydration of a nitrile to an amide with high enantioselectivity. academicjournals.orgresearchgate.net Research has shown that nitrile hydratase from microorganisms like Rhodococcus equi can selectively act on racemic 2-(3-Benzoylphenyl)propionitrile. chemicalbook.comlookchem.com

The optimization of bioreaction conditions is critical for maximizing both the yield and the enantiomeric excess (e.e.) of the desired (S)-enantiomer. Key parameters that are manipulated include the choice of microbial strain, substrate concentration, temperature, pH, and reaction time. For instance, the nitrile hydratase from Rhodococcus equi A4 has been specifically studied for its enantioselective properties with 2-(3-benzoylphenyl)propionitrile as a substrate. chemicalbook.comlookchem.com While nitrile hydratases generally exhibit low stereoselectivity, their use in combination with highly stereospecific amidases can provide an effective route for the synthesis of chiral carboxylic acids. researchgate.net The goal is to create a kinetic resolution process where the enzyme preferentially converts one enantiomer, leaving the other unreacted and in high purity.

| Biocatalyst (Strain) | Substrate | Parameter Optimized | Optimal Condition | Outcome |

|---|---|---|---|---|

| Nitrile Hydratase (e.g., from Rhodococcus equi A4) | (R,S)-2-(3-Benzoylphenyl)propionitrile | Enantioselectivity | Controlled pH and temperature | Enantioselective hydration of the (R)-nitrile, leaving (S)-nitrile. chemicalbook.comlookchem.com |

| Lipase (B570770) (e.g., from Candida antarctica) | (R,S)-Ketoprofen | Temperature | 40 °C | Kinetic resolution of racemic ketoprofen (B1673614) via esterification. nih.gov |

| Lipase (e.g., from Candida antarctica) | (R,S)-Ketoprofen | Reaction Time | 48 hours | Achieved maximum conversion (46.6%) for esterification. nih.gov |

Continuous Flow Synthesis Techniques and Scalability

Continuous flow synthesis has emerged as a powerful technology for chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processes. While specific data on the continuous flow synthesis of (S)-2-(3-Benzoylphenyl)propionitrile is limited in the provided results, the principles can be applied from the synthesis of its derivatives, such as Ketoprofen. chemistryviews.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Process Control | Difficult to maintain homogeneity; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. chemistryviews.org |

| Safety | Handling of large quantities of hazardous materials poses risks. | Smaller reactor volumes enhance safety and heat management. chemistryviews.org |

| Scalability | Complex "scaling-up" challenges. | Simpler "scaling-out" or longer run times. chemistryviews.org |

| Yield/Purity | Can be variable; may require extensive purification. google.com | Often higher yields and purities due to optimized conditions. scielo.br |

Derivatization Strategies for Targeted Synthetic Pathways

The primary synthetic pathway for (S)-2-(3-Benzoylphenyl)propionitrile is its conversion to (S)-2-(3-benzoylphenyl)propanoic acid, also known as Dexketoprofen. quickcompany.in This transformation is typically achieved through hydrolysis of the nitrile group under either acidic or basic conditions. google.comchemicalbook.comgoogle.com

Acidic hydrolysis often involves heating the nitrile with an aqueous acid solution, such as sulfuric acid or hydrochloric acid. google.comchemicalbook.comgoogle.com For example, reacting the nitrile with an 80% sulfuric acid solution at reflux for 7 hours can yield the corresponding carboxylic acid with high purity. chemicalbook.com Basic hydrolysis can be performed using a base like potassium hydroxide (B78521) (KOH) in a solvent mixture such as methanol (B129727) and water, followed by acidification to isolate the carboxylic acid product. google.comgoogle.com

Following the synthesis of Dexketoprofen, it can be further derivatized to improve its properties, such as solubility. A common strategy is the formation of a tromethamine salt, Dexketoprofen trometamol, which is a water-soluble form of the drug. nih.govgoogle.comgoogleapis.com This is achieved by reacting Dexketoprofen with tromethamine in a suitable solvent system. google.com Other derivatization strategies include the synthesis of ester or hydroxamic acid derivatives from the parent acid, ketoprofen, to explore different biological activities. researchgate.net

| Starting Material | Reagents | Reaction Type | Product | Yield |

|---|---|---|---|---|

| 2-(3-Benzoylphenyl)propionitrile | H₂SO₄, H₂O, Heat | Acid Hydrolysis | Ketoprofen | 92.8% chemicalbook.com |

| 2-(3-Benzoylphenyl)propionitrile | 1. HCl gas, Methanol 2. KOH, H₂O, Heat | Basic Hydrolysis | Ketoprofen | up to 98% google.com |

| 2-(3-Benzoylphenyl)propionitrile | Ethanol, H₂SO₄, Heat | Esterification/Hydrolysis | Ketoprofen Ethyl Ester | 86.0% google.com |

| (S)-2-(3-Benzoylphenyl)propanoic acid (Dexketoprofen) | Tromethamine, Ethanol, Ethyl Acetate | Salt Formation | Dexketoprofen Trometamol | 70% google.com |

Mechanistic Investigations of Reactions Involving S 2 3 Benzoylphenyl Propionitrile

Reaction Mechanism Elucidation in Chemo-Catalytic Systems

The chemo-catalytic transformations of (S)-2-(3-Benzoylphenyl)propionitrile are fundamental to its synthetic utility, particularly in the production of the non-steroidal anti-inflammatory drug (NSAID) (S)-ketoprofen. The primary reaction is the hydrolysis of the nitrile group to a carboxylic acid.

The synthesis of 2-(3-benzoylphenyl)propionic acid can be achieved through the hydrolysis of 2-(3-benzoylphenyl)propionitrile (B120230). google.com This process can be catalyzed by either acids or bases. numberanalytics.com In a typical laboratory-scale synthesis, 2-(3-benzoylphenyl)propionitrile is refluxed with potassium hydroxide (B78521) in a mixture of methanol (B129727) and water to yield the corresponding carboxylic acid. google.com Another patented method involves the methylation of 3-benzoylphenylacetonitrile (B23885) followed by hydrolysis to produce 2-(3-benzoylphenyl)propionic acid. google.com

The general mechanism for acid-catalyzed hydrolysis of aromatic nitriles involves the initial protonation of the nitrogen atom of the nitrile group. This protonation makes the carbon atom of the nitrile more electrophilic and susceptible to nucleophilic attack by a water molecule. A series of proton transfer steps and tautomerization then lead to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. numberanalytics.comyoutube.com

Base-catalyzed hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon atom of the nitrile group. This forms a hydroxy imine intermediate which then tautomerizes and, upon further reaction with water, yields the amide. The amide is then hydrolyzed under basic conditions to the carboxylate salt, which is subsequently protonated to give the final carboxylic acid. numberanalytics.com The rate of this hydrolysis can be influenced by substituents on the aromatic ring; electron-withdrawing groups tend to accelerate base-catalyzed hydrolysis. numberanalytics.com

A synthetic route to 2-(3-benzoylphenyl)propionitrile itself involves a Friedel-Crafts reaction. Starting from 2-(3-carboxyphenyl)propionitrile, chlorination yields the acid chloride, which then undergoes a Friedel-Crafts reaction to form 2-(3-benzoylphenyl)propionitrile. google.comgoogle.com The Friedel-Crafts reaction is a classic method for the acylation of aromatic compounds, typically involving a Lewis acid catalyst. ethz.ch

Stereochemical Mechanism Studies in Biocatalytic Processes

The biocatalytic hydration of nitriles to amides is catalyzed by a class of enzymes known as nitrile hydratases (NHases). wikipedia.orgnih.gov These metalloenzymes typically contain either a non-heme low-spin Fe(III) ion or a non-corrin low-spin Co(III) ion in their active site. wikipedia.orgnih.gov The active site of Fe-type NHases, such as those from Rhodococcus species, features a characteristic "claw setting" where the iron ion is coordinated by the sulfur atoms of a cysteine-sulfenic acid (Cys-SOH) and a cysteine-sulfinic acid (Cys-SO2H), two backbone amide nitrogens, and an axial cysteine thiolate. nih.gov

The proposed catalytic mechanism for nitrile hydration by NHase involves the coordination of the nitrile substrate to the metal center in the active site. This coordination activates the nitrile for nucleophilic attack. nih.gov Several mechanistic pathways have been proposed, including an "inner-sphere" mechanism where a coordinated water or hydroxide molecule acts as the nucleophile, and an "outer-sphere" mechanism. nih.gov Another proposed mechanism involves the direct attack of the sulfenate oxygen on the coordinated nitrile to form a cyclic intermediate. nih.govnih.gov

Theoretical and Computational Mechanistic Explorations

Density Functional Theory (DFT) calculations have been instrumental in providing deeper insights into the reaction mechanisms involving nitrile-converting enzymes. Computational studies on nitrile hydratases have been used to explore the geometric and electronic structures of the active site and to evaluate proposed catalytic mechanisms. nih.gov

DFT models have been used to investigate the activation of the nitrile upon coordination to the Fe(III) center and to assess the nucleophilicity of potential attacking species. nih.gov These studies have suggested that in the active form of the enzyme, a deprotonated sulfenate group is a significantly better nucleophile than water. The calculations support a mechanism where the sulfenate attacks the coordinated nitrile, leading to the formation of a cyclic species. The subsequent steps leading to the formation of the amide have also been modeled, providing estimates of the kinetic barriers for different proposed pathways. nih.gov The computational results have helped to rationalize the role of the unique post-translationally modified cysteine residues in the catalytic function of NHase. rsc.org

Applications in the Research and Development of Advanced Chemical Entities

Role as a Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

(S)-2-(3-benzoylphenyl)propionitrile is a key intermediate in the creation of various compounds with established or potential therapeutic value. Its nitrile group can be readily transformed into other functional groups, providing a gateway to a range of derivatives.

The most prominent application of (S)-2-(3-benzoylphenyl)propionitrile is its role as a direct precursor to (S)-Ketoprofen, the enantiomer responsible for the anti-inflammatory activity of this widely used NSAID. The synthesis involves the hydrolysis of the nitrile functional group to a carboxylic acid. google.com This transformation is a critical step in several patented manufacturing processes for Ketoprofen (B1673614). google.comgoogle.com

The general process involves converting the nitrile to the corresponding propionic acid, yielding the final active pharmaceutical ingredient. google.com Utilizing the enantiomerically pure (S)-nitrile from the start is a key strategy in asymmetric synthesis, ensuring the final product is the desired (S)-enantiomer, also known as Dexketoprofen. nih.gov This approach is often more efficient than resolving a racemic mixture of Ketoprofen later in the manufacturing process. google.com

Table 1: Synthetic Elaboration of (S)-2-(3-Benzoylphenyl)propionitrile

| Step | Reactant | Transformation | Product | Significance |

|---|

This synthetic route highlights the compound's importance in producing enantiomerically pure drugs. google.com

For research purposes, particularly in structure-activity relationship (SAR) studies, the core structure of (S)-2-(3-benzoylphenyl)propionitrile is used to generate libraries of related compounds. After hydrolyzing the nitrile to the carboxylic acid (Ketoprofen), the resulting acid can be converted into a variety of ester and amide analogues. google.comresearchgate.net

These transformations are standard procedures in medicinal chemistry. For instance, the carboxylic acid can be reacted with various alcohols to form esters or with a diverse range of primary and secondary amines to produce amides. researchgate.netnih.gov Fast and efficient methods, including flow chemistry protocols, have been developed for the direct amidation of esters, which could be applied to ester derivatives of Ketoprofen to rapidly generate a library of amide analogues. researchgate.net These analogues are then studied to understand how different functional groups impact the compound's biological activity, binding affinity, and pharmacokinetic properties.

Exploration of Derivatives as Lead Compounds for Biological Targets

The benzoylphenyl scaffold present in (S)-2-(3-benzoylphenyl)propionitrile is a recognized pharmacophore. This makes it an attractive starting point for the computational design and discovery of new lead compounds targeting various biological systems beyond its traditional anti-inflammatory role.

Analogues theoretically derived from the (S)-2-(3-benzoylphenyl)propionitrile scaffold are prime candidates for in silico screening and molecular docking studies. nih.gov This computational technique predicts how a molecule might bind to the active site of a specific biological target, such as an enzyme or receptor. nih.govnih.gov In a typical workflow, a 3D library of analogue structures is generated and virtually docked against a protein target of interest. The binding modes and energies are calculated to identify the most promising candidates for synthesis and further testing. nih.gov For example, derivatives could be screened against cyclooxygenase (COX) enzymes, the known targets of Ketoprofen, or against other targets implicated in disease, such as aldose reductase or various proteases. nih.gov

Table 2: General Workflow for In Silico Screening of Analogues

| Step | Description | Tools/Methods | Desired Outcome |

|---|---|---|---|

| 1 | Target Identification & Preparation | Protein Data Bank (PDB), Molecular modeling software | A validated 3D structure of the biological target (e.g., enzyme, receptor). |

| 2 | Ligand Library Generation | Chemical drawing software, computational tools | A virtual library of analogues based on the (S)-2-(3-benzoylphenyl)propionitrile scaffold. |

| 3 | Molecular Docking | Docking software (e.g., Glide, AutoDock) | Prediction of binding poses and calculation of binding affinity (docking score) for each analogue. nih.gov |

Beyond screening existing structures, computational chemistry allows for the rational design of novel enzyme inhibitors based on the (S)-2-(3-benzoylphenyl)propionitrile framework. nih.gov By analyzing the crystal structure of a target enzyme, researchers can design modifications to the lead scaffold to enhance binding affinity and selectivity. nih.gov For instance, studies have demonstrated the computational design of substrate-selective inhibitors, a sophisticated approach where a molecule is designed to block an enzyme's activity on one substrate but not another. nih.gov The benzoylphenyl scaffold could be computationally elaborated with different functional groups to optimize interactions with specific amino acid residues in an enzyme's active site, potentially leading to the discovery of highly potent and selective inhibitors for targets like aldose reductase or prolyl oligopeptidase. nih.govnih.gov

Contributions to Chiral Drug Development Research and Enantiomeric Control

The use of (S)-2-(3-benzoylphenyl)propionitrile is intrinsically linked to the principles of chiral drug development. For many drugs, including Ketoprofen, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or contribute to side effects. google.com The S(+) enantiomer of Ketoprofen is the active form. google.com

Therefore, synthesizing the final drug as a single enantiomer is a major goal in modern pharmaceutical manufacturing. Employing an enantiomerically pure starting material like (S)-2-(3-benzoylphenyl)propionitrile is a fundamental strategy in asymmetric synthesis to achieve this goal. This "chiral pool" approach ensures that the desired stereochemistry is maintained throughout the reaction sequence, leading directly to the enantiopure active pharmaceutical ingredient. This avoids the need for subsequent, often complex and costly, chiral separation or resolution of a racemic mixture, representing a more efficient and controlled manufacturing process. google.com

Advanced Analytical and Characterization Methodologies for S 2 3 Benzoylphenyl Propionitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecular structure of 2-(3-Benzoylphenyl)propionitrile (B120230).

In the ¹H NMR spectrum, the various protons in the molecule give rise to distinct signals, with their chemical shifts, splitting patterns, and integration values providing a wealth of structural information. For instance, in a derivative like a Dexketoprofen-L-glycine conjugate, the methyl (CH₃) group of the original Dexketoprofen scaffold appears as a doublet signal around 1.33 ppm. nih.gov The aromatic protons produce a complex pattern of signals in the range of 7.45 to 7.73 ppm, characteristic of the substituted benzoylphenyl moiety. nih.gov

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. For 2-(3-Benzoylphenyl)propionitrile, signals corresponding to the methyl, nitrile, and aromatic carbons are observed at specific chemical shifts. chemicalbook.comnih.gov In a related Dexketoprofen derivative, the methyl carbon signal is found at approximately 19.25 ppm, the chiral carbon at 44.18 ppm, and the carbons of the benzene (B151609) rings between 128.46 and 143.48 ppm. nih.gov The carbonyl carbon of the keto group is typically observed further downfield, for example, at 196.24 ppm. nih.gov The combination of ¹H and ¹³C NMR data allows for the unambiguous confirmation of the compound's constitution.

Table 1: Representative NMR Data for 2-(3-Benzoylphenyl)propionitrile and its Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Source |

| ¹H NMR | Methyl (CH₃) | ~1.33 (doublet) | nih.gov |

| Aromatic (Ar-H) | 7.45 - 7.73 (multiplet) | nih.gov | |

| ¹³C NMR | Methyl (CH₃) | ~19.25 | nih.gov |

| Nitrile (CN) | Not specified | ||

| Chiral Carbon (CH) | ~44.18 | nih.gov | |

| Aromatic (Ar-C) | 128.46 - 143.48 | nih.gov | |

| Carbonyl (C=O) | ~196.24 | nih.gov |

Mass Spectrometry for Fragmentation Analysis and Isotopic Labeling

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure through fragmentation analysis. imreblank.ch When coupled with Gas Chromatography (GC-MS), it provides separation and identification of components in a mixture. nih.gov

For 2-(3-Benzoylphenyl)propionitrile, the mass spectrum shows a molecular ion peak corresponding to its molecular weight (235.28 g/mol ). nih.gov The fragmentation pattern is characteristic of the structure. In aromatic ketones, a primary fragmentation pathway involves the cleavage of the bond adjacent to the carbonyl group (α-cleavage), often leading to the loss of an alkyl or aryl radical, followed by the loss of carbon monoxide (CO). miamioh.edu The mass spectrum for 2-(3-benzoylphenyl)propionitrile shows significant fragments at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, and m/z 158. nih.gov

Isotopic labeling studies, while not specifically detailed for (S)-2-(3-Benzoylphenyl)propionitrile in the searched literature, represent an advanced MS application for elucidating fragmentation mechanisms and reaction pathways. In this technique, specific atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H). By analyzing the mass shifts in the fragment ions of the labeled compound, the specific atoms lost or retained in each fragment can be identified. imreblank.ch This provides definitive evidence for proposed fragmentation pathways, such as those involving McLafferty rearrangements or other complex bond cleavages. imreblank.ch

Table 2: Predicted Collision Cross Section (CCS) Data for 2-(3-Benzoylphenyl)propionitrile Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 236.10700 | 159.4 |

| [M+Na]⁺ | 258.08894 | 168.4 |

| [M-H]⁻ | 234.09244 | 164.5 |

| [M+K]⁺ | 274.06288 | 162.6 |

| Data sourced from PubChemLite. uni.lu |

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating (S)-2-(3-Benzoylphenyl)propionitrile from its impurities, particularly its unwanted enantiomer, (R)-2-(3-Benzoylphenyl)propionitrile.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds like Dexketoprofen and its precursors. mdpi.commdpi.com The technique allows for the separation and quantification of the (S)-enantiomer (eutomer) from the (R)-enantiomer (distomer).

The choice of the chiral column and mobile phase is critical for achieving baseline separation. Polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose, are widely used. mdpi.comresearchgate.net For Dexketoprofen, successful enantioseparation has been achieved on a Lux Amylose-2 column using a reversed-phase mode with a mobile phase consisting of an acidified water/acetonitrile mixture. mdpi.comnih.gov The resolution and even the elution order of the enantiomers can be fine-tuned by adjusting parameters like mobile phase composition and temperature. mdpi.comnih.gov

Method validation is performed according to established guidelines to ensure the method is accurate, precise, and robust. mdpi.com Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). For example, in one method for Dexketoprofen, the LOD and LOQ for the unwanted R-enantiomer were found to be exceptionally low, demonstrating the high sensitivity required for purity analysis. mdpi.com

Table 3: Example HPLC Conditions for Enantiomeric Separation of Ketoprofen (B1673614) Enantiomers

| Parameter | Condition 1 | Condition 2 | Source |

| Column | Lux Amylose-2 | Lux i-Amylose-3 (immobilized) | mdpi.com, mdpi.com |

| Mobile Phase | Water/Acetonitrile/Acetic Acid (50/50/0.1, v/v/v) | n-hexane/ethanol/formic acid (98:2:0.1, v/v/v) | mdpi.com, mdpi.com |

| Flow Rate | 1.0 mL/min | 2.0 mL/min | mdpi.com, mdpi.com |

| Temperature | 20 °C | 35 °C | mdpi.com, mdpi.com |

| Detection | 230 nm | 254 nm | mdpi.com, mdpi.com |

| Outcome | Baseline separation of enantiomers and impurities | Opposite elution order compared to coated analogue | mdpi.com, mdpi.com |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and MS can confirm the chemical structure, X-ray crystallography provides the definitive determination of the absolute stereochemistry of a chiral molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Single-crystal X-ray diffraction (SCXRD) studies have been performed on Dexketoprofen and its salts, such as Dexketoprofen trometamol. mdpi.comresearchgate.net These analyses unequivocally confirm the (S)-configuration of the chiral center. The crystallographic data provide precise information on bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of the atoms in the crystal lattice. researchgate.net

For example, the crystal structure of a dihydrate phase of Dexketoprofen trometamol (DK-T_2H₂O) has been determined, showing that it crystallizes in the P2₁ space group. mdpi.com Analysis of the crystal packing reveals a complex network of hydrogen bonds involving the Dexketoprofen anion, the trometamol cation, and water molecules. mdpi.com By comparing different crystalline forms (polymorphs), researchers can understand the conformational flexibility of the molecule and the nature of intermolecular interactions that stabilize the crystal structure. researchgate.net This information is crucial for understanding the physical properties of the solid-state material.

Future Research Directions and Unexplored Avenues for S 2 3 Benzoylphenyl Propionitrile

Development of Novel Enantioselective Synthetic Pathways with Enhanced Efficiency

The development of efficient and highly selective synthetic routes to (S)-2-(3-benzoylphenyl)propionitrile remains a primary focus of research. Future efforts are directed towards creating more sustainable and economically viable processes. One promising area is the advancement of asymmetric catalysis , utilizing novel chiral catalysts to achieve high enantioselectivity. Research into new ligand designs and reaction conditions is expected to yield catalysts with improved activity and recyclability, thereby reducing waste and production costs.

Another significant avenue is the exploration of biocatalytic methods . The use of enzymes, such as nitrilases and lipases, offers a green and highly specific alternative to traditional chemical synthesis. Future research will likely focus on enzyme engineering and directed evolution to create biocatalysts with enhanced stability, substrate specificity, and efficiency for the production of (S)-2-(3-benzoylphenyl)propionitrile. The development of whole-cell biocatalytic systems is also a key area of interest, aiming to simplify processes and reduce the costs associated with enzyme purification.

| Synthetic Strategy | Catalyst/Enzyme Type | Potential Advantages | Future Research Focus |

| Asymmetric Catalysis | Chiral metal complexes, organocatalysts | High enantioselectivity, potential for catalyst recycling | Novel ligand design, optimization of reaction conditions |

| Biocatalysis | Nitrilases, Lipases | High specificity, mild reaction conditions, environmentally friendly | Enzyme engineering, directed evolution, whole-cell systems |

In-depth Mechanistic Understanding of Enzyme-Substrate Interactions

A fundamental understanding of the interactions between enzymes and (S)-2-(3-benzoylphenyl)propionitrile at the molecular level is crucial for the rational design of more efficient biocatalysts. Future research in this area will likely involve a combination of experimental and computational techniques to elucidate the precise binding modes and catalytic mechanisms.

X-ray crystallography of enzyme-substrate complexes can provide high-resolution structural information, revealing the key amino acid residues involved in substrate recognition and catalysis. This knowledge is invaluable for site-directed mutagenesis studies aimed at improving enzyme performance. Additionally, spectroscopic techniques , such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), can be employed to study the conformational dynamics of the enzyme and substrate upon binding.

Computational Design and Discovery of Novel Functional Analogues

Computational chemistry and molecular modeling are powerful tools for the rational design and discovery of novel molecules with desired properties. By using (S)-2-(3-benzoylphenyl)propionitrile as a scaffold, researchers can design and screen virtual libraries of new functional analogues with potentially enhanced or novel biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of analogues with their biological activity, guiding the design of more potent compounds. Furthermore, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and interaction patterns of these novel analogues with specific biological targets. This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental testing.

| Computational Method | Application | Desired Outcome |

| QSAR | Correlating chemical structure with biological activity | Design of analogues with improved potency and selectivity |

| Molecular Docking | Predicting the binding orientation of a molecule to a target | Identification of key binding interactions |

| Molecular Dynamics | Simulating the movement of atoms and molecules | Understanding the dynamic behavior of enzyme-substrate complexes |

Advanced Analytical Techniques for Ultra-Trace Analysis and Complex Mixture Characterization

The development of advanced analytical methods for the sensitive and accurate quantification of (S)-2-(3-benzoylphenyl)propionitrile and its enantiomeric purity is essential for quality control and research purposes. Future research will focus on enhancing the capabilities of existing techniques and developing novel analytical platforms.

Chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), will continue to be a cornerstone for enantiomeric separation. The development of new and more efficient chiral stationary phases is an ongoing area of research, aiming to improve resolution and reduce analysis times.

The coupling of these separation techniques with mass spectrometry (MS) provides unparalleled sensitivity and selectivity for ultra-trace analysis in complex matrices. Future advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), will enable more comprehensive characterization of impurities and degradation products. Furthermore, the development of miniaturized and portable analytical systems could facilitate on-site and real-time monitoring of synthetic processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (S)-2-(3-Benzoylphenyl)propionitrile and its derivatives?

- Methodological Answer : The compound is synthesized via condensation reactions, such as aromatic aldehydes with 4-thiazolidinones, as demonstrated by Hanna et al. (2012). Reaction optimization includes controlling temperature (e.g., 80–100°C) and using catalysts like triethylamine (TEA). Purification often involves column chromatography with solvents like dichloromethane/methanol (9.5:0.5) .

Q. How is the stereochemical configuration of (S)-2-(3-Benzoylphenyl)propionitrile validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for determining stereochemistry. For example, Kenawi et al. (2006) resolved the stable anti-phenylhydrazone conformation of a related propionitrile derivative using single-crystal X-ray diffraction . Polarimetry and chiral HPLC can supplement structural validation .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Studies highlight its role as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen. Derivatives exhibit dual mechanisms, such as cyclooxygenase inhibition and receptor modulation, validated via in vitro enzyme assays and in vivo Triton WR-1339-induced hyperlipidemia models in rats .

Advanced Research Questions

Q. How can computational methods improve the design of (S)-2-(3-Benzoylphenyl)propionitrile derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to targets like COX-1/2. Ahmed et al. (2012) used structure-based design to optimize derivatives for dual COX/LOX inhibition, achieving docking scores < −8.5 kcal/mol . MD simulations (e.g., GROMACS) further assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Cross-validation using standardized protocols (e.g., NIH/EPA guidelines) and meta-analysis of IC50 values are critical. For instance, Grassi et al. (2013) reconciled estrogenic activity variations by testing multiple neuronal subpopulations .

Q. How to optimize reaction conditions for synthesizing enantiomerically pure (S)-isomers?

- Methodological Answer : Asymmetric catalysis with chiral ligands (e.g., BINAP) or enzymatic resolution (e.g., lipases) enhances enantiomeric excess (ee). Ethyl Corporation’s nucleophilic substitution process for flurbiprofen derivatives achieved >95% ee using temperature-controlled stepwise reactions (25–125°C) and chiral auxiliaries .

Q. What advanced analytical techniques characterize degradation products or impurities in this compound?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) identifies impurities like 3-(1-cyanoethyl)benzophenone. Purity assays via HPLC (C18 columns, acetonitrile/water gradients) are validated against pharmacopeial standards (e.g., USP ketoprofen monograph) .

Safety and Handling

Q. What safety protocols are essential for handling (S)-2-(3-Benzoylphenyl)propionitrile in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.